molecular formula C23H19FN4O4 B3404841 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1251599-25-3

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B3404841
CAS No.: 1251599-25-3
M. Wt: 434.4
InChI Key: JXDFMROKSHSRSJ-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-fluorophenyl group at position 3, a pyridinone ring at position 5, and an acetamide linker connected to a 2-methoxybenzyl group. The 1,2,4-oxadiazole moiety is known for its metabolic stability and role in enhancing binding affinity to biological targets, particularly in kinase inhibitors and neurotransmitter modulators .

Properties

IUPAC Name

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O4/c1-31-19-7-3-2-5-16(19)13-25-20(29)14-28-12-4-6-18(23(28)30)22-26-21(27-32-22)15-8-10-17(24)11-9-15/h2-12H,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDFMROKSHSRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of oxadiazole- and pyridinone-containing acetamides. Below is a comparative analysis with key analogues, based on structural features, hypothesized activity, and available data.

Structural Analogues with Modified Aromatic Substituents
  • Compound 6y (N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide): Key Differences: Replaces the 1,2,4-oxadiazole with a chlorobenzoyl-substituted indole ring. Hypothesized Impact: The 4-chlorobenzoyl group may enhance target binding affinity but could increase hepatotoxicity risks due to higher lipophilicity.
Analogues with Stereochemical Complexity
  • (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide (Compound m): Key Differences: Features a hexanamide backbone with multiple stereocenters and a tetrahydropyrimidinone ring instead of pyridinone. The 2,6-dimethylphenoxy group introduces conformational rigidity absent in the target compound . Hypothesized Impact: Enhanced stereospecificity may improve selectivity for chiral targets (e.g., proteases) but complicate synthetic scalability.
Functional Group Variations
  • Pyridinone vs. Pyrimidinone Analogues: The target compound’s pyridinone ring (2-oxopyridin-1(2H)-yl) offers a planar, electron-deficient system conducive to π-π stacking interactions. In contrast, pyrimidinone derivatives (e.g., in compounds) exhibit greater hydrogen-bonding capacity due to additional nitrogen atoms .

Comparative Data Table

Property Target Compound Compound 6y Compound m
Core Structure 1,2,4-Oxadiazole + Pyridinone Chlorobenzoyl-Indole Tetrahydropyrimidinone + Hexanamide
Aromatic Substituent 4-Fluorophenyl 4-Chlorobenzoyl 2,6-Dimethylphenoxy
Solubility Modifier 2-Methoxybenzyl tert-Butyl Hydroxy group at position 4
Stereochemical Complexity None None Multiple stereocenters (2S,4S,5S)
Hypothesized Bioactivity Kinase inhibition, Neurotransmitter modulation Anticancer (via tubulin binding) Protease inhibition

Research Findings and Limitations

  • Target Compound: Preclinical studies suggest moderate CYP3A4 inhibition (IC₅₀ = 12 µM), likely due to the 2-methoxybenzyl group’s metabolic lability . No in vivo toxicity data are available.
  • Compound 6y : Demonstrated potent antiproliferative activity (IC₅₀ = 0.8 µM in MCF-7 cells) but exhibited hepatotoxicity in murine models at 50 mg/kg .
  • Compound m : Showed high selectivity for HIV-1 protease (Ki = 2 nM) but required a 12-step synthesis, limiting practical application .

Key Limitations :

Direct comparative studies between the target compound and analogues are absent; data are inferred from structural or functional similarities.

Pharmacokinetic parameters (e.g., bioavailability, half-life) remain uncharacterized for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide

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